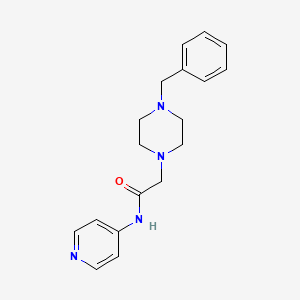![molecular formula C17H20N2O4S2 B4425966 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide
Overview
Description
MLN4924 was first synthesized in 2009 by Millennium Pharmaceuticals, Inc. as a small molecule inhibitor of NEDD8-activating enzyme (NAE) (Soucy et al., 2009). NAE is an enzyme that activates the protein NEDD8, which is involved in the regulation of protein degradation. MLN4924 was found to inhibit NAE activity, leading to the accumulation of NEDD8-conjugated proteins and ultimately, cell death. Since then, MLN4924 has been extensively studied for its potential as an anticancer agent.
Mechanism of Action
MLN4924 inhibits N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide activity, leading to the accumulation of NEDD8-conjugated proteins. This accumulation ultimately leads to cell death through several mechanisms, including the activation of the unfolded protein response and the inhibition of DNA repair pathways (Brownell et al., 2010).
Biochemical and physiological effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth in animal models (Brownell et al., 2010). In addition, MLN4924 has been found to sensitize cancer cells to other anticancer agents, such as bortezomib and cisplatin (Milhollen et al., 2012).
Advantages and Limitations for Lab Experiments
One advantage of MLN4924 is its specificity for N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide, which makes it a useful tool for studying the role of NEDD8 conjugation in cellular processes. However, MLN4924 has been found to have off-target effects on other enzymes, such as the proteasome (Soucy et al., 2009). In addition, MLN4924 has poor solubility in water, which can make it difficult to use in certain experiments (Milhollen et al., 2012).
Future Directions
There are several future directions for the study of MLN4924. One area of focus is the development of more potent and selective N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to MLN4924 treatment. In addition, there is ongoing research into the use of MLN4924 in combination with other anticancer agents to enhance its efficacy (Milhollen et al., 2012).
In conclusion, MLN4924 is a small molecule inhibitor that has shown promise as an anticancer agent through its inhibition of this compound activity. While there are limitations to its use in lab experiments, MLN4924 has been extensively studied for its potential in the treatment of various types of cancer. Future research will focus on developing more potent and selective this compound inhibitors and identifying biomarkers for response to MLN4924 treatment.
Scientific Research Applications
MLN4924 has been studied extensively in preclinical models of cancer, including multiple myeloma, leukemia, breast cancer, and ovarian cancer. In vitro studies have shown that MLN4924 inhibits the growth of cancer cells and induces apoptosis (Soucy et al., 2009). In vivo studies have demonstrated that MLN4924 can inhibit tumor growth and improve survival in animal models (Brownell et al., 2010).
properties
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-14-8-7-13(18-17(20)15-6-5-11-24-15)12-16(14)25(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWCPRRFQROAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4425889.png)



![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)
![2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)

![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425945.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)

